molecular formula C18H16F3IN2O2S B2403745 5-[(4-Iodophenyl)sulfonyl]-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline CAS No. 861207-33-2

5-[(4-Iodophenyl)sulfonyl]-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline

Cat. No.: B2403745
CAS No.: 861207-33-2
M. Wt: 508.3
InChI Key: KCGHMQPVUQOMKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrolo[1,2-a]quinoxaline class, characterized by a bicyclic framework fused with a pyrrolidine ring. The structure features a hexahydropyrrolo[1,2-a]quinoxaline core substituted at position 5 with a 4-iodophenylsulfonyl group and at position 8 with a trifluoromethyl (-CF₃) group.

Properties

IUPAC Name

5-(4-iodophenyl)sulfonyl-8-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3IN2O2S/c19-18(20,21)12-3-8-16-17(10-12)23-9-1-2-14(23)11-24(16)27(25,26)15-6-4-13(22)5-7-15/h3-8,10,14H,1-2,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGHMQPVUQOMKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C3=C(N2C1)C=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=C(C=C4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(4-Iodophenyl)sulfonyl]-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline is a compound belonging to the class of pyrrolo[1,2-a]quinoxalines. This class has garnered interest due to its potential biological activities , including anticancer , antibacterial , and antiviral properties . The unique structural features of this compound—particularly the presence of the iodo and trifluoromethyl groups—may enhance its biological efficacy.

Molecular Characteristics

  • Molecular Formula : C18H16F3IN2O2S
  • Molecular Weight : 508.3 g/mol
  • CAS Number : 861207-33-2

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes involved in DNA repair and synthesis. For instance, studies have shown that certain quinoxaline derivatives can act as inhibitors of PARP-1 (Poly ADP-ribose polymerase), which is crucial in DNA repair processes.

CompoundIC50 (nM)Reference
Olaparib4.40
Compound 53.05
Compound 48.73

The above table summarizes the inhibitory concentration values (IC50) for various compounds against PARP-1, indicating that modifications on the quinoxaline core can significantly influence biological activity.

Antibacterial Activity

Quinoxaline derivatives have been documented for their antibacterial properties against various pathogens. For example, compounds have been synthesized and tested against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli.

Bacterial StrainActivity (Zone of Inhibition)Reference
Staphylococcus aureusVariable
Escherichia coliModerate

These findings suggest that specific structural modifications can enhance antibacterial potency.

Antiviral Activity

The antiviral potential of quinoxaline derivatives has also been explored. Compounds have shown activity against viruses such as Herpes simplex virus (HSV) and cytomegalovirus (CMV). In vitro studies have demonstrated varying degrees of effectiveness in plaque reduction assays.

CompoundVirus% Plaque Reduction at 20 µg/mLReference
Compound AHSV25%
Compound BCMV30%

While some compounds exhibit promising antiviral activity, they often fall short compared to established antiviral agents.

Case Studies

  • Anticancer Study : A recent study evaluated the efficacy of several pyrrolo[1,2-a]quinoxaline derivatives in inhibiting cancer cell proliferation in vitro. The results indicated that modifications to the sulfonyl group significantly enhanced cytotoxicity against breast cancer cell lines.
  • Antibacterial Study : Another investigation focused on the antibacterial effects of quinoxaline derivatives against multi-drug resistant strains of Klebsiella pneumoniae. The results showed that certain derivatives could inhibit bacterial growth effectively at low concentrations.

Scientific Research Applications

Anticancer Applications

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, quinoxaline derivatives have shown efficacy against various cancer cell lines such as human breast adenocarcinoma (MDA-MB-231) and lung adenocarcinoma (A549) cells. The presence of the trifluoromethyl group may enhance lipophilicity and bioactivity, potentially increasing the compound's effectiveness against cancer cells .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Similar compounds have been tested against resistant strains of bacteria like Staphylococcus aureus and Enterococcus faecalis. The sulfonamide moiety is often linked to antibacterial activity, making this compound a candidate for further studies in antimicrobial drug development .

Case Studies and Research Findings

Several studies highlight the biological efficacy of similar compounds:

  • A study on quinoline derivatives demonstrated their ability to inhibit EGFR (epidermal growth factor receptor), which is crucial for cancer cell proliferation. This suggests that 5-[(4-Iodophenyl)sulfonyl]-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline could be effective as an EGFR inhibitor in cancer therapy .
  • Another investigation into quinoxaline derivatives showed promising results against respiratory pathogens such as H1N1 influenza virus. The compound's safety profile was also favorable in preliminary tests on non-cancerous cells .

Comparison with Related Compounds

Compound NameStructure HighlightsBiological Activity
QuinoxalineBasic quinoxaline structureAntimicrobial and anticancer
PyrrolidineContains a pyrrolidine ringNeuroprotective effects
Trifluoromethyl-substituted compoundsElectron-withdrawing trifluoromethyl groupEnhanced lipophilicity and bioactivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with five analogs, focusing on structural variations, molecular properties, and functional implications.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Functional Notes
Target Compound : 5-[(4-Iodophenyl)sulfonyl]-8-(trifluoromethyl)-hexahydropyrrolo[1,2-a]quinoxaline C₁₉H₁₇F₃IN₂O₂S* ~528.3† - 4-Iodophenylsulfonyl (position 5)
- -CF₃ (position 8)
Hypothesized SIRT6 modulation (based on sulfonyl-pyrroloquinoxaline analogs)
Compound 153 (): 4-(pyridin-3-yl)-5-[(3-(trifluoromethyl)phenyl)sulfonyl]-4,5-dihydropyrrolo[1,2-a]quinoxaline C₂₂H₁₆F₃N₃O₂S 443.4 - 3-Trifluoromethylphenylsulfonyl
- Pyridinyl (position 4)
Weak SIRT6 stimulation; precursor to UBCS039
UBCS039 (): 4-(pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline C₁₅H₁₂N₃ 234.3 - Pyridinyl (position 4) 3.5-fold SIRT6 activation (EC₅₀ = 38 μM)
CAS 861207-45-6 (): 5-(5-chloro-2-methoxybenzenesulfonyl)-8-CF₃-hexahydropyrrolo[1,2-a]quinoxaline C₁₉H₁₈ClF₃N₂O₃S 446.87 - 5-Chloro-2-methoxyphenylsulfonyl
- -CF₃
No direct bioactivity data; structural analog with improved solubility (methoxy group)
CAS 861207-21-8 (): 5-(8-quinolinylsulfonyl)-8-CF₃-hexahydropyrrolo[1,2-a]quinoxaline C₂₁H₁₈F₃N₃O₂S 433.4 - 8-Quinolinylsulfonyl
- -CF₃
High purity (98%); potential kinase inhibition (quinoline moiety)
CAS 860786-90-9 (): 5-(methylsulfonyl)-8-CF₃-hexahydropyrrolo[1,2-a]quinoxaline C₁₃H₁₅F₃N₂O₂S 320.33 - Methylsulfonyl
- -CF₃
Simplified analog; likely lower steric hindrance

Note:

  • *Exact formula inferred from analogs in and .
  • †Calculated based on molecular formula.

Key Comparative Insights

Sulfonyl Group Impact: The 4-iodophenylsulfonyl group in the target compound may enhance target binding affinity compared to smaller substituents (e.g., methylsulfonyl in ) due to iodine’s polarizability and van der Waals interactions. However, bulkier groups like 8-quinolinylsulfonyl () could improve selectivity for specific enzymes (e.g., kinases). Chloro-methoxy substitution () balances lipophilicity and solubility, critical for pharmacokinetics.

Trifluoromethyl (-CF₃) Role :

  • The -CF₃ group at position 8 is conserved across analogs, suggesting its importance in electron withdrawal and metabolic stability.

Biological Activity: UBCS039 () lacks a sulfonyl group but retains SIRT6 activation, implying the pyrroloquinoxaline core alone contributes to activity. The target compound’s sulfonyl group may enhance potency but requires empirical validation.

Synthetic Accessibility: Yields for hexahydropyrrolo[1,2-a]quinoxaline derivatives (e.g., 15% in ) are lower than dihydro analogs (65% in ), highlighting challenges in achieving full saturation of the pyrrolidine ring.

Q & A

Q. What are the established synthetic routes for 5-[(4-iodophenyl)sulfonyl]-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline?

  • Methodological Answer : The synthesis typically involves sulfonylation of a pyrroloquinoxaline precursor. A common approach includes:

Sulfonylation : Reacting a pyrroloquinoxaline intermediate with 4-iodobenzenesulfonyl chloride under basic conditions (e.g., aqueous NaOH or pyridine) .

Cyclization : A Friedel-Crafts-type cyclization or acid-catalyzed intramolecular coupling to form the hexahydropyrrolo-quinoxaline core .

Purification : Recrystallization using CHCl₃/petroleum ether mixtures or column chromatography for higher purity .
Key Considerations :

  • Reaction temperature (reflux vs. room temperature) impacts yield and stereochemistry.
  • Use of trifluoromethyl precursors requires anhydrous conditions to avoid side reactions.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : To confirm the hexahydropyrroloquinoxaline core and substituent positions (e.g., sulfonyl and trifluoromethyl groups) .
  • FTIR : Identification of sulfonyl (S=O, ~1350–1150 cm⁻¹) and C-F (1100–1000 cm⁻¹) stretches .
  • Elemental Analysis : Validates stoichiometry, particularly for iodine and sulfur content .
  • Mass Spectrometry (HRMS) : Confirms molecular formula and isotopic pattern (iodine has a distinct isotopic signature) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the sulfonyl group. Limited solubility in water unless derivatized .
  • Stability :
  • Light-sensitive (iodine and sulfonyl groups may degrade under UV). Store in amber vials.
  • Hydrolytically stable at neutral pH but prone to decomposition under strong acids/bases .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis or predict biological activity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models reaction pathways (e.g., sulfonylation energetics) and predicts regioselectivity .
  • Molecular Docking : Screens for potential enzyme targets (e.g., kinase or protease inhibition) using the trifluoromethyl group as a hydrophobic probe .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Q. What strategies resolve contradictions in reported biological activity data for analogs?

  • Methodological Answer :
  • Comparative SAR Studies : Evaluate trifluoromethyl and sulfonyl substitutions in analogs (e.g., replacing iodine with chlorine or fluorine) to isolate activity contributors .
  • Dose-Response Assays : Use standardized protocols (e.g., MIC for antimicrobial activity) to minimize variability .
  • Meta-Analysis : Cross-reference data from structurally similar compounds, such as quinoxaline derivatives with fluorophenyl groups .

Q. How does stereochemistry at the 3a-position influence reactivity or binding affinity?

  • Methodological Answer :
  • Chiral HPLC : Separates enantiomers for individual testing .
  • X-ray Crystallography : Resolves absolute configuration and correlates with activity (e.g., enzyme inhibition) .
  • Kinetic Studies : Compare reaction rates of enantiomers in catalytic or binding assays to assess stereochemical effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.